1-Methyl-2-(methylthio)imidazole
Overview
Description
Imidazole derivatives, including 1-Methyl-2-(methylthio)imidazole, are a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms. These compounds are of significant interest due to their diverse range of biological activities and applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. One approach involves a one-pot synthesis of trisubstituted imidazoles from 1,3-bishet(aryl)monothio-1,3-diketones, α-substituted methylamines, and sodium nitrite, which forms three new carbon-nitrogen bonds in a sequential manner . Another method utilizes a multicomponent reaction involving 2-aminobenzothiazoles, barbituric acids, and terminal aryl acetylenes or aryl methyl ketones in the presence of iodine in DMSO medium . Additionally, a divergent and regioselective synthesis from a common intermediate allows for the formation of 1,2,4- and 1,2,5-trisubstituted imidazoles .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can exhibit tautomerism, as seen in the case of 4(5)-het(aroyl)-5(4)-het(aryl)/alkylimidazoles, which exist as a tautomeric mixture . The regioselectivity of the synthesis process can influence the final structure, as demonstrated by the selective formation of 1,2,5-trisubstituted 1H-imidazole or 1,2,4-trisubstituted 1H-imidazole depending on the reaction conditions .
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, including alkylation, which can lead to the formation of 1-N-methyl-2,5-bishet(aryl)-4-het(aroyl)imidazoles . They can also participate in reactions with methyl iodide to produce biologically active 1-aryl-2-methylthio-imidazolines . The methylthio group itself can be introduced into imidazole-fused heterocycles using a DMSO–POCl3 complex .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure and substituents. For instance, the presence of a methylthio group can affect the compound's solubility, reactivity, and potential biological activity. Some imidazole derivatives have shown antimycotic properties and activity against various microorganisms . The methylthio group can also be a key functional group for further chemical modifications, as seen in the synthesis of imidazo[1,2-c]pteridines .
Scientific Research Applications
Thiocarbonyl Transfer Reagent
1-Methyl-2-(methylthio)imidazole has been utilized as an efficient methyldithiocarbonyl and thiocarbonyl transfer reagent. This is significant for the synthesis of dithiocarbamates and various substituted thioureas under mild, non-hazardous conditions, yielding high efficiency (Mohanta et al., 2000).
Synthesis of Imidazole Derivatives
It plays a role in the synthesis of isomeric thiazole and imidazole derivatives. This involves reactions with methyl isothiocyanate, leading to high-yield production of specific imidazole isomers (Nedolya et al., 1997).
Electrolyte for Fuel Cells
1-Methyl imidazole, in combination with phosphoric acid, has been used as an additive in polybenzimidazole membranes. This application is crucial in high-temperature proton-conducting polymer electrolytes for fuel cells (Schechter & Savinell, 2002).
Antineoplastic Activity
This compound has shown potential in the medical field, particularly in antineoplastic activities. Derivatives like carmethizole have been active against various cancerous cell lines, offering a new avenue in cancer treatment (Anderson et al., 1989).
Copper Corrosion Inhibition
Imidazole derivatives, including 1-methyl imidazole, have been assessed as copper corrosion inhibitors. Their efficiency varies based on molecular structure and concentration, highlighting their potential in metal protection applications (Kovačević et al., 2017).
Synthesis of Imidazolyl Derivatives
The compound facilitates the synthesis of 4,5-diaryl-1-methyl-2-(methylthio)-1H-imidazoles. This synthesis method is notable for its high yield and regiospecificity, contributing to advancements in chemical synthesis (Assadieskandar et al., 2013).
Safety And Hazards
1-Methyl-2-(methylthio)imidazole is associated with certain safety hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
1-methyl-2-methylsulfanylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-7-4-3-6-5(7)8-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIVEIAXFZBGMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342443 | |
Record name | 1H-Imidazole, 1-methyl-2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-(methylthio)imidazole | |
CAS RN |
14486-52-3 | |
Record name | Methimazole methyl sulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014486523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole, 1-methyl-2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHIMAZOLE METHYL SULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVW49QGF5P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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